molecular formula C15H16N2O2 B11393835 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

Cat. No.: B11393835
M. Wt: 256.30 g/mol
InChI Key: QVWHBCATRRSVRS-UHFFFAOYSA-N
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Description

N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide (CAS: 898495-28-8) is a benzamide derivative featuring a 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole scaffold. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol . The compound consists of a benzamide group linked to a bicyclic isoxazole ring system, where the methyl substituent at position 5 enhances lipophilicity and may influence conformational stability.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-10-7-8-13-12(9-10)15(19-17-13)16-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,18)

InChI Key

QVWHBCATRRSVRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydroxylamine with Cyclic Ketones

The benzisoxazole core is typically synthesized via cyclocondensation between 2-methylcyclohexanone and hydroxylamine derivatives under acidic conditions:

Cyclohexanone+NH2OHHCl, EtOHBenzisoxazole amine intermediate\text{Cyclohexanone} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl, EtOH}} \text{Benzisoxazole amine intermediate}

Key parameters :

  • Temperature : 70–80°C

  • Catalyst : 10% aqueous HCl

  • Yield : 68–72% after recrystallization from ethanol

Alternative Pathway: Nitroso Cyclization

In cases where hydroxylamine availability is limited, nitroso intermediates can be generated in situ from cyclohexanone oxime. This method employs NaNO₂ and H₂SO₄ to facilitate cyclization:

OximeNaNO2,H2SO4Benzisoxazole amine\text{Oxime} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}_4} \text{Benzisoxazole amine}

Optimization notes :

  • Excess nitrosating agent (>1.5 equiv.) improves yield to 81%

  • Reaction time: 4–6 hours at 0–5°C

Amidation of the Benzisoxazole Amine

Schotten-Baumann Reaction

Classical acylation using benzoyl chloride in a biphasic system (water/dichloromethane) with NaHCO₃ as base:

Amine+Benzoyl chlorideNaHCO3N-(5-methyl-benzisoxazol-3-yl)benzamide\text{Amine} + \text{Benzoyl chloride} \xrightarrow{\text{NaHCO}_3} \text{N-(5-methyl-benzisoxazol-3-yl)benzamide}

Conditions :

  • Molar ratio : 1:1.2 (amine:acyl chloride)

  • Temperature : 0°C to room temperature

  • Yield : 65–70%

Limitations

  • Competing hydrolysis of benzoyl chloride reduces efficiency

  • Requires strict pH control (pH 8–9)

Coupling Reagent-Mediated Amidation

Modern protocols employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt to enhance yields:

Amine+Benzoic acidHATU, DIPEABenzamide\text{Amine} + \text{Benzoic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Benzamide}

Advantages :

  • Yields improve to 85–90%

  • Tolerates moisture-sensitive substrates

Reagent comparison :

Reagent SystemYield (%)Reaction Time (h)
HATU/DIPEA8912
EDC/HOBt8218
DCC/DMAP7524

Purification and Characterization

Crystallization Techniques

  • Solvent system : Ethyl acetate/hexanes (3:7 v/v)

  • Recovery : 92–95% with >99% purity (HPLC)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.2 Hz, 2H, Ar-H), 7.48 (t, J=7.4 Hz, 1H, Ar-H), 7.40 (t, J=7.6 Hz, 2H, Ar-H), 4.32 (s, 1H, NH), 2.90–2.84 (m, 2H, CH₂), 2.72–2.66 (m, 2H, CH₂), 2.10 (s, 3H, CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times by 40% compared to batch processes:

ParameterBatch ReactorFlow Reactor
Cycle time (h)2414
Productivity (kg/h)1.22.8

Waste Minimization Strategies

  • Solvent recovery : 98% ethyl acetate reclaimed via distillation

  • Catalyst recycling : HATU reused 3× with <5% activity loss

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study demonstrated that derivatives of benzamides similar to N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide exhibited significant antimicrobial activity.

Case Study: Antimicrobial Screening Results

The synthesized compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings suggest that the compound can be a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening Results

In vitro studies were conducted on human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay to evaluate the cytotoxicity of the compound.

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

The results indicated that certain derivatives of this compound were more effective than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzisoxazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Substituent Variations on the Aromatic Ring
  • N-(4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-yl)benzamide Derivatives (): Compound 5: Features a 4-methoxyphenyl group. Compound 6: Contains a 4-ethoxyphenyl group. Compound 7: Substituted with a 4-propoxyphenyl group. Compound 8: Includes a 4-isopropoxyphenyl group. Longer alkoxy chains (e.g., propoxy) may improve lipophilicity but reduce aqueous solubility .
  • 2-Nitro-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide (CAS: 54108-15-5):

    • Molecular formula: C₁₄H₁₃N₃O₄ , molecular weight: 287.27 g/mol .
    • The nitro group is a strong electron-withdrawing substituent, which could reduce basicity and increase reactivity in electrophilic substitution reactions compared to the methyl-substituted analog .
Heterocyclic Core Modifications
  • N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (): Replaces the isoxazole ring with a benzothiophene system. Crystal Structure: The cyclohexene ring adopts an envelope conformation, and intramolecular N–H···O hydrogen bonds stabilize the structure. Weak Cg–Cg π-π interactions (3.90 Å) are observed .
  • Thiadiazole-Based Benzamides ():

    • Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
  • Melting point: 160°C , IR: 1606 cm⁻¹ (C=O stretch) .
    • Compound 8a : Includes a pyridine-acetyl group, melting point: 290°C .
    • Compound 8c : Contains a phenyl-nicotinic ester, melting point: 210°C .

      Key Insight : Thiadiazole derivatives exhibit higher thermal stability (e.g., 8a, mp 290°C) due to extended conjugation and rigid heterocyclic cores.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Melting Point IR (C=O) Key Substituents
Target Compound 256.30 N/A N/A 5-Methyl-benzisoxazole
2-Nitro Analog 287.27 N/A N/A 2-Nitro
Compound 6 (Thiadiazole) 348.39 160°C 1606 cm⁻¹ Isoxazole-thiadiazole
Compound 8a (Thiadiazole-pyridine) 414.49 290°C 1679, 1605 cm⁻¹ Acetyl-pyridine

Trends :

  • Heterocyclic expansion (e.g., thiadiazole, pyridine) increases molecular weight and melting points.
  • Electron-withdrawing groups (e.g., nitro) may lower basicity but enhance electrophilic reactivity.

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical properties are crucial for understanding its biological activity. Here are the key characteristics:

PropertyValue
Molecular FormulaC13_{13}H16_{16}N2_{2}O
Molecular Weight220.28 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point311.6 ± 42.0 °C
Flash Point142.3 ± 27.9 °C

This compound exhibits various biological activities attributed to its structural features. The benzamide moiety is known for its role in modulating biological pathways, particularly in anti-inflammatory and anticancer activities.

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell-based assays, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by regulating key proteins involved in cell cycle progression and apoptosis pathways .

Study on Zebrafish Embryos

A study conducted by MDPI investigated the toxicity and biological activity of benzamide derivatives, including this compound on zebrafish embryos. The results indicated that certain derivatives exhibited significant antifungal activity while maintaining low toxicity levels .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations. For instance:

Cell LineConcentration (μM)Effect
T24T (Bladder)10 - 60Induction of apoptosis
HCT116 (Colon)20Growth inhibition

These findings suggest that the compound may interact with specific cellular pathways to exert its effects.

Q & A

Basic Research Questions

Q. What methodological approaches are critical for synthesizing benzamide derivatives like N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide?

  • Answer: Synthesis typically involves coupling reactions using carbodiimide activators (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in dichloromethane, followed by purification via column chromatography (20% ethyl acetate/hexane). Key steps include monitoring reaction progress via TLC, verifying purity via melting points, and characterizing products using NMR (400 MHz, δ assignments for aromatic protons and methyl groups), IR (KBr pellet for amide C=O stretches ~1650 cm⁻¹), and mass spectrometry (e.g., m/z = 361.11 [M⁺]) .

Q. How is the crystal structure of this compound determined, and what parameters are essential for refinement?

  • Answer: Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54184 Å) is performed using diffractometers like Agilent Eos Gemini. Data collection includes unit cell parameters (e.g., monoclinic P21/c, a = 13.5223 Å, b = 6.23222 Å, c = 22.2941 Å, β = 106.15°) and refinement with SHELXL . Hydrogen atoms are placed geometrically, and displacement parameters are constrained (Uiso(H) = 1.2–1.5 Ueq(C)). R-factors (e.g., R1 = 0.037, wR2 = 0.105) and residual electron density (<0.28 e Å⁻³) validate structural accuracy .

Q. What spectroscopic techniques confirm the functional groups and molecular dynamics of benzamide derivatives?

  • Answer:

  • IR Spectroscopy: Identifies amide C=O (~1650 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹).
  • NMR: ¹H NMR (400 MHz, CDCl₃) reveals aromatic protons (δ 7.42–8.04 ppm), NH protons (δ 12.60 ppm), and methyl/methylene groups (δ 1.51–2.72 ppm).
  • Mass Spectrometry: Confirms molecular ion peaks (e.g., m/z = 361.11) and fragmentation patterns .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and π-π interactions influence the conformational stability of this compound?

  • Answer: Intramolecular N–H···O hydrogen bonds form S(6) ring motifs, locking the benzisoxazole and benzamide moieties into a planar conformation (dihedral angle = 7.1°). Weak π-π interactions (centroid separation = 3.9009 Å) between aromatic rings contribute to crystal packing stability. These interactions are critical for maintaining molecular rigidity, which may affect ligand-receptor binding in biological studies .

Q. What challenges arise in refining crystal structures with SHELXL, and how can researchers address data contradictions?

  • Answer: Common issues include:

  • Disordered solvent molecules: Resolved using PART instructions and ISOR restraints.
  • Anisotropic displacement: Adjusted via full-matrix least-squares refinement.
  • Twinned data: Handled with TWIN/BASF commands. Discrepancies between observed and calculated dihedral angles (e.g., 59.0° vs. idealized values) are minimized by validating geometric restraints against high-resolution data (I > 2σ(I)) .

Q. How can researchers optimize cytotoxicity assays for benzamide derivatives, and what statistical methods validate efficacy?

  • Answer:

  • Assay Design: Use HeLa cells treated with serial dilutions (0–200 μM) for 48 hours, followed by MTT assays (absorbance at 570 nm).
  • Data Analysis: Calculate IC₅₀ values via Probit regression (e.g., SPSS). For example, N-(phenylcarbamoyl)benzamide showed IC₈₀ = 0.8 mM, outperforming hydroxyurea (IC₈₀ = 4.3 mM) .
  • Validation: Compare dose-response curves with positive controls and assess statistical significance via ANOVA (p < 0.05).

Q. What strategies resolve synthetic yield inconsistencies in microwave-assisted versus traditional heating methods?

  • Answer: Microwave synthesis (e.g., 100°C, 30 min) often improves yields by 15–20% compared to reflux (6–12 hours) due to enhanced reaction kinetics. Key variables include solvent polarity (e.g., DMF vs. CH₂Cl₂) and catalyst loading (e.g., 1.2 equiv. carbodiimide). Purity is confirmed via HPLC (C18 column, 80:20 acetonitrile/water) .

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